1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Overview
Description
The compound "1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in a variety of pharmacologically active compounds. Piperazine derivatives are known for their potential therapeutic applications, including antidepressant and antianxiety activities, as well as their use in the treatment of diseases such as schistosomiasis .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives includes a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction . Similarly, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and alkoxyphenyl isothiocyanates, followed by the formation of hydrochlorides . These methods demonstrate the chemical flexibility of piperazine as a core structure for generating diverse compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using IR and 1H NMR . Additionally, X-ray crystallography can provide detailed information about the crystal structure, as seen in the study of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, which revealed a monoclinic space group with specific lattice parameters .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, as part of their synthesis process . The reactivity of the piperazine ring allows for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the piperazine ring. For instance, the thermal stability of a piperazine derivative was determined using techniques like TG-DTA and DSC, which are crucial for understanding the compound's behavior under different conditions . The antioxidant activity of certain piperazine derivatives has also been evaluated, showing potential for these compounds as antioxidants .
Scientific Research Applications
Piperazine derivatives, including 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine, are of great significance in the rational design of drugs due to their versatile therapeutic uses. The substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. These derivatives are found in various well-known drugs with a wide range of therapeutic applications, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).
Role in Therapeutic Development
Piperazine derivatives play a crucial role in the development of novel therapeutic agents. They serve as central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, as well as agents relieving pain and useful in imaging applications. The flexibility of the piperazine building block allows for the discovery of drug-like elements with significant impacts on pharmacokinetic and pharmacodynamic factors (A. Rathi et al., 2016).
Contribution to Antipsychotic Agents
Arylcycloalkylamines, such as phenyl piperidines and piperazines, constitute pharmacophoric groups exemplified in several antipsychotic agents. The arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, highlighting the importance of piperazine and its derivatives in enhancing the efficacy of antipsychotic medications (D. Sikazwe et al., 2009).
Antidepressant Development
The presence of the piperazine moiety is a commonality among many marketed antidepressants, underscoring its significant role in the pharmacokinetic profile conducive to CNS activity. This trait makes piperazine and its derivatives critical in the rational design and development of new antidepressant compounds, offering insights into the structural features and optimizations required to enhance their efficacy and potency (R. Kumar et al., 2021).
Safety And Hazards
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Relevant Papers Relevant papers related to 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine can be found on Sigma-Aldrich . These papers may provide further insights into the properties and applications of this compound.
properties
IUPAC Name |
1-methyl-4-(3-methyl-4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-9-11(3-4-12(10)15(16)17)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVZWEJZESFFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593787 | |
Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |
CAS RN |
16154-61-3 | |
Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16154-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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